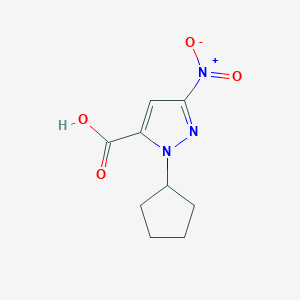

1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

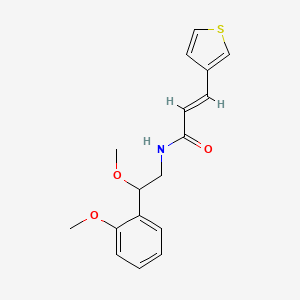

“1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1795473-86-7 . It has a molecular weight of 225.2 . The compound is part of the pyrazole family, which is a class of compounds containing a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for “1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid” is not mentioned in the available data.Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H11N3O4/c13-9(14)7-5-11(6-3-1-2-4-6)10-8(7)12(15)16/h5-6H,1-4H2,(H,13,14) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another reaction involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to yield pyrazoles .Applications De Recherche Scientifique

Synthesis and Characterization

1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid serves as a foundational compound in the synthesis and characterization of various derivatives with potential applications in materials science and medicinal chemistry. Research has demonstrated the versatility of pyrazole carboxylic acids in generating novel compounds through reactions with hydrazines, hydrazones, and other nucleophiles. For instance, studies on cyclic oxalyl compounds have led to the synthesis of diverse pyrazole derivatives, showcasing the compound's role in facilitating the creation of new molecular structures with possible pharmacological and material applications (Şener et al., 2002).

Biological Activities

The exploration of 1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid derivatives extends into biological studies, highlighting their potential in developing novel therapeutic agents. Research into N-acetyl pyrazole derivatives, for example, has uncovered compounds with significant antibacterial and antifungal activities, suggesting the utility of these derivatives in addressing microbial infections (Dhaduk & Joshi, 2022). Further, the synthesis of novel pyrazole derivatives has been linked to anti-inflammatory, analgesic, and antipyretic properties, offering insights into new therapeutic avenues for managing pain and inflammation (Padmini & Kamal, 2019).

Sensor Development

In addition to medicinal chemistry, 1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid derivatives have been investigated for their potential in sensor technology. Research into pyrenebutylamidopropylimidazole, for instance, has revealed its application as a multi-analyte sensor for specific aromatic carboxylic acids and metal ions, showcasing the role of pyrazole derivatives in the development of sensitive and selective chemical sensors (Kumar et al., 2016).

Material Science

The field of material science also benefits from the study of 1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid derivatives, particularly in the synthesis of novel materials with unique properties. For example, research into pyrazolecarboxylic metal organic frameworks has highlighted their electrochemiluminescence, pointing towards applications in light-emitting devices and sensors (Feng et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

2-cyclopentyl-5-nitropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c13-9(14)7-5-8(12(15)16)10-11(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOKOARUVYPHDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2996988.png)

![3-(3-Bromophenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2996989.png)

![tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2996995.png)

![2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one](/img/structure/B2996996.png)

![N-(1-Cyanocyclohexyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B2996999.png)

![4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane](/img/structure/B2997000.png)

![Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2997001.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2997002.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2997004.png)

![2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2997006.png)